Benzyl isocyanide
Overview
Description
Benzyl isocyanide, also known as (isocyanomethyl)benzene, is an organic compound with the molecular formula C₈H₇N. It is characterized by the presence of an isocyanide group (-NC) attached to a benzyl group. This compound is known for its strong, unpleasant odor and is used in various chemical reactions due to its unique reactivity.
Mechanism of Action
Target of Action
Benzyl isocyanide, like other isocyanides, has been found to target essential metabolic enzymes in bacterial pathogens . Specifically, it covalently modifies two key enzymes involved in the fatty acid biosynthetic process (FabF) and the hexosamine pathway (GlmS) at their active site cysteines . These enzymes play crucial roles in bacterial metabolism, and their inhibition can lead to potent antimicrobial activities.
Mode of Action
The mode of action of this compound involves its interaction with the active site cysteines of the targeted enzymes . This interaction is covalent, leading to the modification of these enzymes . The compound demonstrates concentration-dependent labeling, covalent binding to the catalytic site, and corresponding functional inhibition by the isocyanide .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the fatty acid biosynthetic process and the hexosamine pathway . The compound’s action leads to the destabilization and dysregulation of proteins related to these targeted pathways .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth, owing to its interference with essential metabolic enzymes . This leads to the destabilization and dysregulation of proteins related to the targeted pathways, thereby affecting the normal functioning of the bacteria .
Action Environment
The action of this compound, like other isocyanides, can be influenced by environmental factors. For instance, the compound’s stability may be affected by storage conditions . Additionally, the compound’s reactivity and efficacy could potentially be influenced by factors such as pH and temperature, although specific studies on this compound are needed to confirm this.
Biochemical Analysis
Biochemical Properties
Benzyl isocyanide exhibits unusual reactivity due to its dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon . This allows it to interact with various enzymes, proteins, and other biomolecules in biochemical reactions . Specific interactions with enzymes, proteins, and other biomolecules have not been reported in the literature.
Molecular Mechanism
It is known that isocyanides can act both as a nucleophile and an electrophile in reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl isocyanide can be synthesized through several methods. One common method involves the dehydration of formylamines. In this process, benzylamine is treated with formic acid to form N-formylbenzylamine, which is then dehydrated using phosphorus oxychloride and triethylamine to yield this compound .
Industrial Production Methods: On an industrial scale, this compound is typically produced by the carbylamine reaction. This involves heating benzylamine with chloroform and an alcoholic solution of potassium hydroxide. The reaction proceeds as follows:
C6H5CH2NH2+CHCl3+3KOH→C6H5CH2NC+3KCl+3H2O
Chemical Reactions Analysis
Types of Reactions: Benzyl isocyanide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: this compound can act as a nucleophile in substitution reactions, particularly in the presence of alkyl halides.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Multicomponent Reactions: this compound is a key component in multicomponent reactions such as the Ugi reaction, which involves the combination of an amine, a carbonyl compound, an acid, and an isocyanide to form a peptide-like product.
Common Reagents and Conditions:
Nucleophilic Substitution: Alkyl halides, typically under basic conditions.
Cycloaddition: Tetrazines or other dienophiles under mild conditions.
Multicomponent Reactions: Amines, carbonyl compounds, and acids under ambient conditions.
Major Products:
Nucleophilic Substitution: Secondary amides.
Cycloaddition: Heterocyclic compounds.
Multicomponent Reactions: Peptide-like compounds.
Scientific Research Applications
Benzyl isocyanide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Methyl isocyanide: Similar in structure but with a methyl group instead of a benzyl group.
Ethyl isocyanide: Similar in structure but with an ethyl group instead of a benzyl group.
Phenyl isocyanide: Similar in structure but with a phenyl group instead of a benzyl group.
Uniqueness: Benzyl isocyanide is unique due to its benzyl group, which provides additional reactivity and stability compared to other isocyanides. This makes it particularly useful in multicomponent reactions and the synthesis of complex organic molecules .
Properties
IUPAC Name |
isocyanomethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c1-9-7-8-5-3-2-4-6-8/h2-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWNFZUWWRVGEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50145819 | |
Record name | Benzyl isocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50145819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10340-91-7 | |
Record name | Benzyl isocyanide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10340-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl isocyanide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010340917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl isocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50145819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl isocyanide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.659 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZYL ISOCYANIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEU57DSL26 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of benzyl isocyanide?
A1: The molecular formula of this compound is C8H7N, and its molecular weight is 117.15 g/mol.
Q2: What are the characteristic spectroscopic features of this compound?
A2: this compound displays a distinctive stretching frequency around 2260-2247 cm-1 in its IR spectrum, attributed to the isocyanide functional group (C≡N). Its 1H NMR spectrum exhibits characteristic signals for the benzylic protons and the aromatic ring, while the 13C NMR spectrum shows a characteristic signal for the isocyanide carbon around 145 ppm.
Q3: Is this compound stable under ambient conditions?
A3: this compound is generally stable under standard conditions but can be sensitive to air and moisture over prolonged periods.
Q4: What types of reactions can be catalyzed by transition metal complexes containing this compound?
A4: Transition metal complexes incorporating this compound as a ligand can catalyze various organic reactions. One notable example is the palladium-catalyzed double this compound insertion and cross-dehydrogenative coupling reaction, leading to the formation of fused pyrazines.
Q5: Can this compound participate in reactions without a transition metal catalyst?
A5: Yes, this compound can act as a reagent in various metal-free reactions. For instance, it is a common component in the Ugi four-component reaction (U-4CR), a versatile method for synthesizing α-acyloxyamides.
Q6: Have computational methods been used to study this compound and its reactions?
A6: Yes, computational studies, including density functional theory (DFT) calculations, have been employed to investigate the mechanisms of reactions involving this compound. For example, DFT calculations were used to understand the mechanism of a tandem insertion-cyclization reaction of isocyanides, including this compound, leading to the synthesis of 1,4-diaryl-1H-imidazoles.
Q7: Have any computational studies investigated the binding of this compound to metal surfaces?
A7: Yes, surface-enhanced Raman scattering (SERS) studies, combined with computational modeling, have been utilized to investigate the binding geometry of this compound on gold nanoparticle surfaces. These studies suggested a preference for a bent angle of C≡N-CH2 for the nitrogen atom, hinting at sp3 or sp2 hybridization upon adsorption.
Q8: How do structural modifications of this compound impact its reactivity?
A8: The presence of substituents on the phenyl ring of this compound can affect its reactivity and coordination behavior. For example, steric bulk around the isocyanide group can influence its binding affinity towards metal centers and impact reaction outcomes. ,
Q9: Are there specific formulation strategies to enhance the stability of this compound?
A9: Due to its potential sensitivity to air and moisture, this compound is often stored under inert atmosphere and handled using appropriate techniques. Specific formulations to enhance its stability might involve using anhydrous solvents or packaging under nitrogen or argon.
Q10: Does this compound have any biological activity?
A10: Research has shown that this compound exhibits ethylene-like activity in various plant systems, including peas, potatoes, and carrots. It has been demonstrated to influence plant growth and development, potentially by interacting with ethylene receptors.
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